molecular formula C14H14N6S B10891882 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10891882
M. Wt: 298.37 g/mol
InChI Key: MQQPKQWOUQXKJO-UHFFFAOYSA-N
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Description

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

What sets 9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

12-ethyl-11-methyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H14N6S/c1-4-9-8(2)21-14-11(9)13-16-12(18-20(13)7-15-14)10-5-6-19(3)17-10/h5-7H,4H2,1-3H3

InChI Key

MQQPKQWOUQXKJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)C)C

Origin of Product

United States

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